

What is the chemical structure of Aurora kinase inhibitor-2?

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Compound of Interest

Compound Name: Aurora kinase inhibitor-2

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Aurora Kinase Inhibitor-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at **Aurora kinase inhibitor-2**, a potent small molecule inhibitor of Aurora kinases. The document outlines its chemical structure, biological activity, and the experimental protocols used for its characterization, serving as a valuable resource for researchers in oncology and cell biology.

Chemical Structure and Properties

Aurora kinase inhibitor-2, systematically named N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide, is a cell-permeable anilinoquinazoline compound. Its structure is characterized by a quinazoline core, a central anilino bridge, and a terminal benzamide group.

Chemical Identifiers:

• IUPAC Name: N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide

CAS Number: 331770-21-9

Molecular Formula: C23H20N4O3

Molecular Weight: 400.43 g/mol

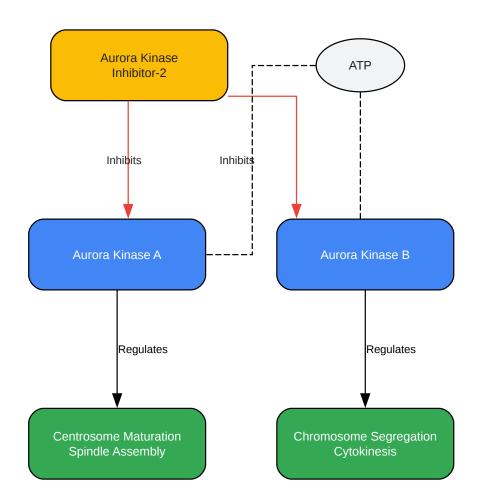


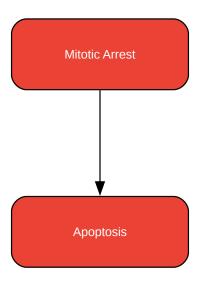
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Mechanism of Action and Signaling Pathway

Aurora kinase inhibitor-2 functions as a potent and selective ATP-competitive inhibitor of Aurora kinases A and B.[1] These kinases are critical serine/threonine kinases that regulate key processes during mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By binding to the ATP-binding pocket of Aurora kinases, the inhibitor blocks their phosphorylation activity, leading to mitotic arrest and subsequent apoptosis in cancer cells.







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Inhibition of Aurora Kinases A and B by Aurora Kinase Inhibitor-2.



Quantitative Data

The inhibitory activity of **Aurora kinase inhibitor-2** has been quantified against its primary targets and in cellular assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Target/Assay	IC50 (nM)	Reference
Aurora Kinase A (enzymatic assay)	310	
Aurora Kinase B (enzymatic assay)	240	
MCF-7 Cell Proliferation	1250	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard procedures used to characterize Aurora kinase inhibitors.

Aurora Kinase Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of Aurora kinases by measuring the amount of ADP produced in the kinase reaction.

Materials:

- Recombinant human Aurora A or Aurora B kinase
- Kinase substrate (e.g., Kemptide for Aurora A)
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Aurora kinase inhibitor-2



- ADP-Glo™ Reagent and Kinase Detection Reagent
- 96-well or 384-well white opaque plates
- Luminometer

Procedure:

- Reagent Preparation: Prepare serial dilutions of Aurora kinase inhibitor-2 in the kinase assay buffer. The final DMSO concentration should not exceed 1%. Dilute the Aurora kinase and substrate/ATP mix in the kinase assay buffer.
- Assay Plate Setup: To the wells of a microplate, add the test inhibitor dilutions. Add the substrate/ATP mixture to all wells.
- Kinase Reaction: Initiate the reaction by adding the diluted Aurora kinase to the wells. For control wells, add buffer without the enzyme. Incubate the plate at 30°C for 60 minutes.
- Signal Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step also depletes the remaining ATP. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is
 proportional to the amount of ADP produced and thus reflects the kinase activity.
- Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the control (no inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MCF-7 Cell Anti-Proliferative Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on the proliferation of MCF-7 human breast cancer cells by measuring the metabolic activity of viable cells.

Materials:

MCF-7 cells

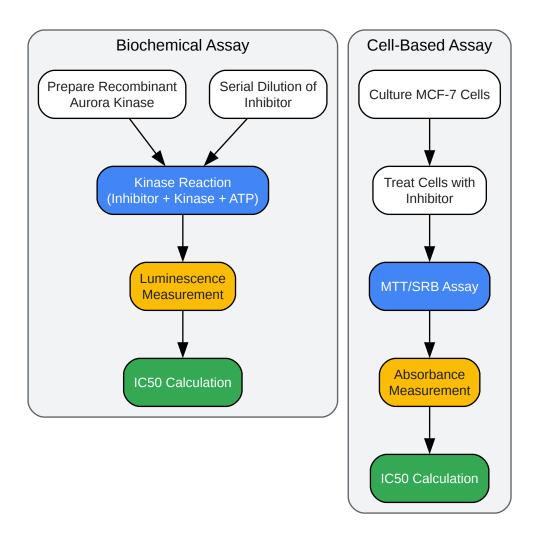


- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
- Aurora kinase inhibitor-2
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of Aurora kinase inhibitor-2 dissolved in the culture medium. Include a vehicle control (DMSO). Incubate the cells for 72 hours.
- MTT Incubation: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the MTT to formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.
- Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells.
 Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.





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References

- 1. selleckchem.com [selleckchem.com]
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